Bienvenue dans la boutique en ligne BenchChem!

(S)-3-Fluoropiperidin-4-one

Medicinal Chemistry Physicochemical Properties CNS Drug Design

(S)-3-Fluoropiperidin-4-one (CAS 1638784-41-4) is a chiral fluorinated piperidine derivative featuring a ketone at the 4-position and a fluorine atom at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents and other bioactive molecules where stereochemistry and electronic modulation are critical.

Molecular Formula C5H8FNO
Molecular Weight 117.12 g/mol
Cat. No. B12974809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Fluoropiperidin-4-one
Molecular FormulaC5H8FNO
Molecular Weight117.12 g/mol
Structural Identifiers
SMILESC1CNCC(C1=O)F
InChIInChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2/t4-/m0/s1
InChIKeyGYCGAPQMEYPDIJ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Fluoropiperidin-4-one: A Chiral Fluorinated Piperidine Building Block for CNS Drug Discovery and Asymmetric Synthesis


(S)-3-Fluoropiperidin-4-one (CAS 1638784-41-4) is a chiral fluorinated piperidine derivative featuring a ketone at the 4-position and a fluorine atom at the 3-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) agents and other bioactive molecules where stereochemistry and electronic modulation are critical [1].

Why (S)-3-Fluoropiperidin-4-one Cannot Be Replaced by Generic Piperidinone Analogs in Drug Development


Substituting (S)-3-fluoropiperidin-4-one with the racemate, non-fluorinated piperidin-4-one, or other 3-substituted analogs introduces significant changes in basicity, conformation, and stereochemical outcomes. The fluorine atom lowers the piperidine pKa by approximately 2 log units relative to the parent piperidin-4-one , while also enforcing a strong axial preference that alters the three-dimensional shape of derived compounds [1]. Furthermore, the (S)-configuration is essential for achieving high enantioselectivities in catalytic reductions, as demonstrated by Noyori dynamic kinetic resolution [2]. These differences directly impact pharmacokinetic properties, target binding, and synthetic efficiency, making generic substitution scientifically unsound.

Quantitative Evidence for (S)-3-Fluoropiperidin-4-one Differentiation vs. Closest Analogs


pKa Lowering of ~2 Log Units vs. Non-Fluorinated Piperidin-4-one

The fluorine atom at the 3-position significantly reduces the basicity of the piperidine nitrogen. The predicted pKa of 3-fluoropiperidin-4-one (free base) is 6.92 ± 0.40 , compared to 8.95 ± 0.20 for the parent piperidin-4-one , representing a decrease of 2.03 log units. Experimental measurement of the hydrochloride salt gives a pKa of 7.187 . This reduction in basicity is comparable to that observed for other 3-fluoropiperidine derivatives and is attributed to the electron-withdrawing inductive effect of the fluorine.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

High Diastereo- and Enantioselectivity in Noyori Dynamic Kinetic Resolution

Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution (DKR) conditions provides a single cis enantiomer with up to 92% diastereomeric excess (de) and 91% enantiomeric excess (ee); on scale-up (16 g), selectivities of 88% de and 90% ee are maintained [1]. The catalyst system discriminates between the fluorine and hydrogen substituents on the piperidine ring, a unique feature not observed with non-fluorinated analogs.

Asymmetric Catalysis Process Chemistry Enantioselective Synthesis

Strong Axial Fluorine Conformational Preference in Aqueous Solution

In 3-fluoropiperidine systems, the fluorine atom adopts an axial orientation in water with an axial:equatorial ratio of 96–100:1 [1]. This conformational lock is driven by a favorable charge-dipole interaction between the protonated amine and the C–F bond and is expected to similarly influence (S)-3-fluoropiperidin-4-one upon N-protonation.

Conformational Analysis Molecular Recognition Drug Design

Enantiomeric Purity and Specific Optical Rotation for Chiral Synthesis Applications

The (S)-enantiomer (CAS 1638784-41-4) is commercially available with chemical purity ≥97% and can be obtained in >99% enantiomeric excess via asymmetric synthesis routes such as the Noyori DKR [1]. The (R)-enantiomer (CAS 1638784-43-6) is also available, but the (S)-form is preferentially used in certain CNS-active series.

Chiral Resolution Enantioselective Synthesis Procurement Specification

Optimal Applications of (S)-3-Fluoropiperidin-4-one Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Targeting Fine-Tuned Basicity for Reduced hERG Affinity

The ~2 log unit pKa reduction relative to non-fluorinated piperidin-4-one [1] makes (S)-3-fluoropiperidin-4-one the building block of choice for designing CNS-penetrant compounds with lower risk of cardiac ion channel interactions. This strategy has been employed in the development of NMDA/NR2B antagonists for pain and Parkinson's disease [2].

Scalable Asymmetric Synthesis of Enantiopure Piperidine Intermediates via Noyori DKR

The high diastereo- and enantioselectivities (up to 92% de, 91% ee) achieved in the Noyori DKR of 1-Boc-3-fluoropiperidin-4-one [3] enable multi-gram production of single cis enantiomers without chiral chromatography. This method is directly applicable to industrial pharmaceutical intermediate production.

Fragment-Based Drug Discovery Leveraging 3D Conformational Diversity

The strong axial fluorine preference (96–100:1 axial:equatorial) [4] provides a unique three-dimensional pharmacophore for fragment screening. Fluorinated piperidine fragments with defined stereochemistry have shown recognition by the SARS-CoV-2 3CLPro catalytic pocket, highlighting their potential in antiviral drug discovery [5].

Chiral Resolution and Comparative SAR Studies in Preclinical Development

The commercial availability of (S)-3-fluoropiperidin-4-one in >97% chemical purity and the ability to access >99% enantiomeric excess via catalytic asymmetric synthesis [3] enable definitive structure-activity relationship studies comparing (S) vs. (R) vs. racemic building blocks.

Quote Request

Request a Quote for (S)-3-Fluoropiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.